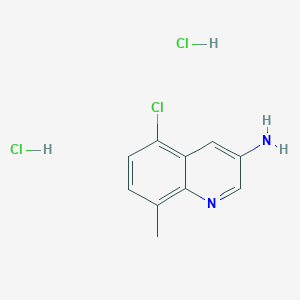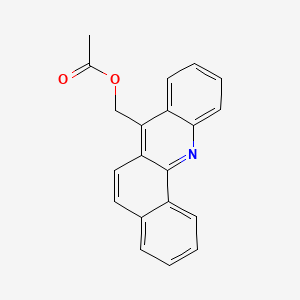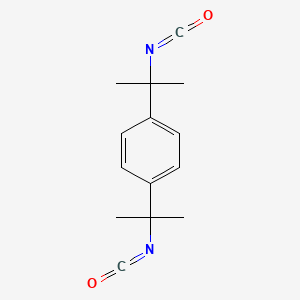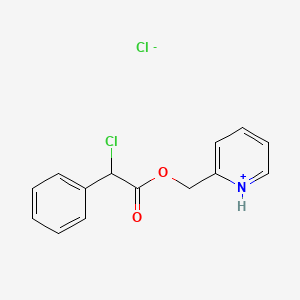
Acetic acid, 2-chloro-2-phenyl-, 2-pyridylmethyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, 2-chloro-2-phenyl-, 2-pyridylmethyl ester, hydrochloride is a chemical compound with a complex structure that includes a chloro-substituted phenyl group, a pyridylmethyl ester, and a hydrochloride salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-chloro-2-phenyl-, 2-pyridylmethyl ester, hydrochloride typically involves the esterification of acetic acid derivatives with 2-chloro-2-phenyl- and 2-pyridylmethyl groups. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity starting materials and controlled reaction conditions is crucial to obtain a high-quality product. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, 2-chloro-2-phenyl-, 2-pyridylmethyl ester, hydrochloride can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phenyl and pyridyl groups can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Substitution: Nucleophilic substitution reactions often require the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents may include lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Produces acetic acid and the corresponding alcohol.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Leads to the formation of oxidized or reduced derivatives of the phenyl and pyridyl groups.
Applications De Recherche Scientifique
Acetic acid, 2-chloro-2-phenyl-, 2-pyridylmethyl ester, hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which acetic acid, 2-chloro-2-phenyl-, 2-pyridylmethyl ester, hydrochloride exerts its effects depends on its interaction with molecular targets. The compound may interact with enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit specific enzymes involved in metabolic processes or bind to receptors that regulate cell signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid, 2-chlorophenyl ester: Shares a similar ester structure but lacks the pyridylmethyl group.
2-Chlorophenylacetic acid: Contains a similar chloro-substituted phenyl group but differs in its overall structure and functional groups.
Uniqueness
Acetic acid, 2-chloro-2-phenyl-, 2-pyridylmethyl ester, hydrochloride is unique due to the combination of its chloro-substituted phenyl group and pyridylmethyl ester, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development.
Propriétés
Numéro CAS |
42023-66-5 |
|---|---|
Formule moléculaire |
C14H13Cl2NO2 |
Poids moléculaire |
298.2 g/mol |
Nom IUPAC |
pyridin-1-ium-2-ylmethyl 2-chloro-2-phenylacetate;chloride |
InChI |
InChI=1S/C14H12ClNO2.ClH/c15-13(11-6-2-1-3-7-11)14(17)18-10-12-8-4-5-9-16-12;/h1-9,13H,10H2;1H |
Clé InChI |
LNXCVIKZIRVTIQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(=O)OCC2=CC=CC=[NH+]2)Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(3-Chloro-5-fluorobenzyl)-3-((methylamino)methyl)-8-aza-bicyclo[3.2.1]octan-3-ol](/img/structure/B13742991.png)
![9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]-](/img/structure/B13742995.png)
![6-prop-2-enyl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13742996.png)
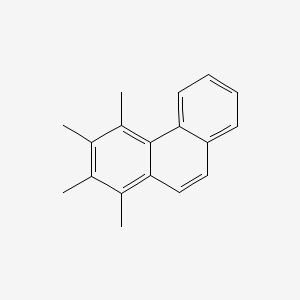
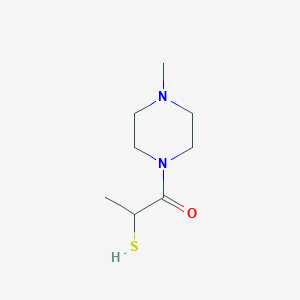
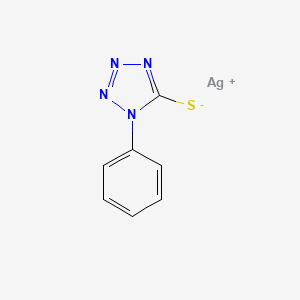

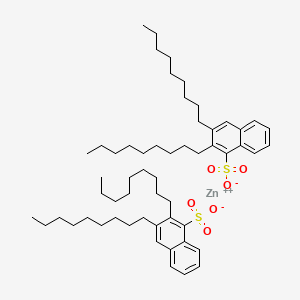
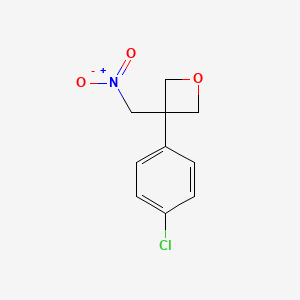
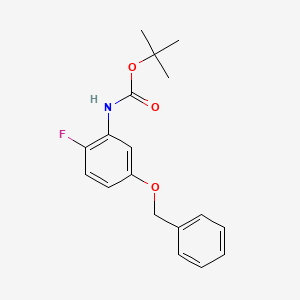
![Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]-](/img/structure/B13743042.png)
